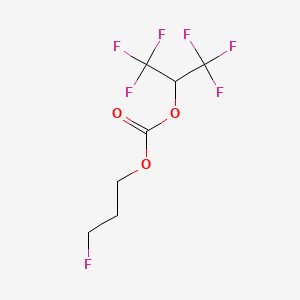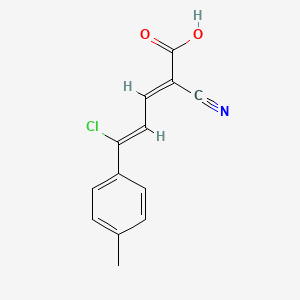
2-Naphthalenecarboxylic acid, 6-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 6-iodo- is an organic compound with the molecular formula C11H7IO2. It is a derivative of naphthalene, where the carboxylic acid group is attached to the second carbon of the naphthalene ring, and an iodine atom is attached to the sixth carbon. This compound is known for its aromatic properties and is used in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-iodo- typically involves the iodination of 2-naphthalenecarboxylic acid. One common method is the electrophilic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent like nitric acid or sulfuric acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylic acid, 6-iodo- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 6-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced to form naphthalene derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenecarboxylic acids.
Oxidation Reactions: Products include naphthalene dicarboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include reduced naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 6-iodo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-iodo- involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
2-Naphthoic acid: Similar structure but lacks the iodine atom.
1-Naphthoic acid: Isomer with the carboxylic acid group attached to the first carbon of the naphthalene ring.
2-Naphthoyl chloride: Chlorinated derivative of 2-naphthoic acid.
Uniqueness
2-Naphthalenecarboxylic acid, 6-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its non-iodinated counterparts. The iodine atom enhances the compound’s ability to participate in halogen bonding and can influence its electronic properties, making it valuable in specific chemical and biological applications .
Properties
Molecular Formula |
C11H7IO2 |
|---|---|
Molecular Weight |
298.08 g/mol |
IUPAC Name |
6-iodonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7IO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) |
InChI Key |
WVEYKBNTOLJDMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)





![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)





